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molecular formula C10H13N3 B8795884 3-Amino-1-m-tolyl-2-pyrazoline CAS No. 6463-31-6

3-Amino-1-m-tolyl-2-pyrazoline

Cat. No. B8795884
M. Wt: 175.23 g/mol
InChI Key: XJTIKSQIUKTCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04432991

Procedure details

A 2.8 g. amount of sodium metal is dissolved in 100 ml. of absolute ethanol, then 15.8 g. of m-tolylhydrazine hydrochloride is added followed in 5 minutes by 9.9 g. of β-ethoxypropionitrile. The reaction mixture is refluxed for 16 hours, then is evaporated to dryness in vacuo. Water is added and the precipitate is collected by filtration. The solid is dissolved in dichloromethane and is passed through a short column of a hydrous magnesium silicate. The column effluent is refluxed on a steam bath with the gradual addition of hexane to crystallize a product. The mixture is cooled and filtered to give 10.1 g. of the product of the Example as colorless crystals, m.p. 119°-120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
m-tolylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].Cl.[C:3]1([CH3:11])[CH:8]=[CH:7][CH:6]=[C:5]([NH:9][NH2:10])[CH:4]=1.C(O[CH2:15][CH2:16][C:17]#[N:18])C>C(O)C>[NH2:18][C:17]1[CH2:16][CH2:15][N:9]([C:5]2[CH:4]=[C:3]([CH3:11])[CH:8]=[CH:7][CH:6]=2)[N:10]=1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
m-tolylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=CC(=CC=C1)NN)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
Water is added
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
The column effluent is refluxed on a steam bath with the gradual addition of hexane
CUSTOM
Type
CUSTOM
Details
to crystallize a product
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 10.1 g

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
NC1=NN(CC1)C=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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